molecular formula C23H19Cl2FN6O B3026971 Capmatinib dihydrochloride CAS No. 1197376-85-4

Capmatinib dihydrochloride

Número de catálogo B3026971
Número CAS: 1197376-85-4
Peso molecular: 485.3
Clave InChI: ZTNPHABKLIJXTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Capmatinib, also known as INC280, is an oral, small molecule, and selective MET inhibitor . It is used to treat metastatic non-small cell lung cancer (NSCLC) in patients whose tumors have an abnormal mesenchymal epithelial transition (MET) gene .


Synthesis Analysis

The synthesis of Capmatinib dihydrochloride monohydrate involves a crystalline form . Its chemical structure was elucidated by elemental analysis, mass spectrometry, and ultraviolet-visible .


Molecular Structure Analysis

Structural modeling of the MET kinase domain bound with capmatinib revealed that the phenol moiety of Y1230 directly binds to the central aromatic ring of capmatinib in a pi stacking interaction .


Chemical Reactions Analysis

Analytical methods for the analysis of capmatinib in bulk and tablet dosage forms have been developed . These methods play an important role in providing solutions such as development .


Physical And Chemical Properties Analysis

Capmatinib dihydrochloride hydrate is a solid with a molecular weight of 503.00 . It is soluble in DMSO (20.83 mg/mL) and water (3.33 mg/mL) .

Aplicaciones Científicas De Investigación

  • Cancer Treatment Applications :

    • Capmatinib has been primarily developed for treating lung cancer, specifically targeting the mesenchymal-epithelial transition (MET) in metastatic non-small cell lung cancer (NSCLC) with mutations leading to MET exon 14 skipping. Its effectiveness has been validated in clinical settings, showing promising results in inhibiting cancer cell growth driven by the mutant MET variant (Dhillon, 2020).
    • The drug has also demonstrated significant efficacy in treating NSCLC with METΔex14 mutations, offering deep and durable responses in patients. It has been noted for its manageable toxicity profile, making it a viable option for patients with this particular mutation (Wolf et al., 2019).
    • Ongoing clinical developments are examining Capmatinib's potential in treating other cancers such as glioblastoma, liver cancer, malignant melanoma, breast cancer, colorectal cancer, head and neck cancer, and other solid tumors (Dhillon, 2020).
  • Pharmacokinetics and Quantification Studies :

    • Capmatinib's pharmacokinetics, including its absorption, distribution, metabolism, and excretion, have been studied in detail. For instance, methods have been developed for its quantification in biological samples, which are crucial for supporting pharmacokinetic studies, especially in bioanalytical labs lacking LC-MS/MS capabilities (Zayed et al., 2022).
    • Additionally, studies have been conducted to understand the effect of Capmatinib on the pharmacokinetics of other drugs, which is essential for evaluating potential drug-drug interactions (Grande et al., 2020).
  • Preclinical Studies and Molecular Mechanisms :

    • Preclinical data have supported the development of Capmatinib, especially regarding its selectivity for MET over other kinases. These studies have established the drug's activity against cancer models characterized by MET amplification, MET overexpression, MET exon 14 skipping mutations, or MET activation via expression of the hepatocyte growth factor (HGF) (Baltschukat et al., 2019).
  • Metabolic Impact Studies :

    • Recent research has explored Capmatinib's potential in improving insulin sensitivity and inflammation in palmitate-treated C2C12 myocytes, suggesting a novel therapeutic approach for insulin resistance and type 2 diabetes. This study indicates Capmatinib's influence on the PPARδ/p38-dependent pathway, highlighting its anti-inflammatory effects (Jung et al., 2021).

Safety And Hazards

Capmatinib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Capmatinib was first discovered in 2011 and has shown promising antitumor activity . Currently, ongoing clinical trials are evaluating combination therapy with capmatinib, including amivantamab, trametinib, and immunotherapy, to improve efficacy and broaden indications of capmatinib .

Propiedades

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNPHABKLIJXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Capmatinib dihydrochloride

CAS RN

1197376-85-4
Record name Capmatinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPMATINIB HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazolo[1,2-b][1,2,4]triazin-2-yl]benzamide (421.2 g, 1.021 mol) (see U.S. Ser. No. 11/942,130 for preparation, the disclosure of which is incorporated herein by reference in its entirety) in methanol (MeOH, 6600 mL) was heated to 55° C. before a premixed solution of aqueous concentrated hydrochloric acid (conc. HCl, 37 wt. %, 12 M, 420 mL, 5.10 mol, 5.0 equiv) in isopropyl alcohol (IPA, 1510 mL) was added dropwise at 55° C. The resulting clear solution was stirred at 55° C. for 30 min before methyl tert-butyl ether (MTBE, 6750 mL) was added via an addition funnel over 30 min. The solids were slowly precipitated out after addition of methyl tert-butyl ether. The resulting mixture was stirred at 55° C. for an additional 1 h before being gradually cooled down to room temperature. The mixture was stirred at room temperature overnight. The solids were collected by filtration, washed with methyl tert-butyl ether (MTBE, 3×500 mL), and dried in vacuum oven at 45-55° C. to constant weight. The desired 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazolo[1,2-b][1,2,4]triazin-2-yl]benzamide dihydrochloride (470.7 g, 495.5 g theoretical, 95% yield) was obtained as an off-white to light yellow crystalline solid. M.p. (decom.) 222° C.; 1H NMR (400 MHz, DMSO-d6) δ ppm 9.46 (s, 1H), 9.25 (dd, 1H, J=5.4 Hz, 1.4 Hz), 9.12 (d, 1H, J=8.3 Hz), 8.51 (m, 1H), 8.47 (d, 1H, J=0.9 Hz), 8.34 (d, 1H, J=1.3 Hz), 8.23 (s, 1H), 8.21 (dd, 1H, J=9.0 Hz, 1.8 Hz), 8.09-8.02 (m, 3H), 7.79 (dd, 1H, J=7.5 Hz, 8.3 Hz), 4.77 (s, 2H), 2.78 (s, 3H, J=4.5 Hz); 13C NMR (100 MHz, DMSO-d6) δ ppm 163.4, 159.4 (d, J=249.9 Hz), 145.8, 145.4, 144.5, 143.8, 140.4, 138.8, 136.8, 135.9, 135.7 (J=8.6 Hz), 131.2 (J=3.1 Hz), 130.7, 128.7, 128.2, 126.2 (J=14.9 Hz), 126.0, 123.1 (J=3 Hz), 122.5, 121.0, 114.9 (J=5.6 Hz), 28.4, 26.3; 19F NMR (376.3 MHz, DMSO-d6) δ ppm −113.2; C23H17FN6O (free base, MW 412.42), LCMS (EI) m/e 413.1 (M++H) and 435.0 (M++Na).
Quantity
420 mL
Type
reactant
Reaction Step Two
Quantity
1510 mL
Type
solvent
Reaction Step Two
Quantity
6750 mL
Type
reactant
Reaction Step Three
Quantity
6600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capmatinib dihydrochloride
Reactant of Route 2
Reactant of Route 2
Capmatinib dihydrochloride
Reactant of Route 3
Reactant of Route 3
Capmatinib dihydrochloride
Reactant of Route 4
Reactant of Route 4
Capmatinib dihydrochloride
Reactant of Route 5
Capmatinib dihydrochloride
Reactant of Route 6
Reactant of Route 6
Capmatinib dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.